molecular formula C8H13NO3 B3022811 Methyl 1-Methyl-2-oxopiperidine-3-carboxylate CAS No. 101327-98-4

Methyl 1-Methyl-2-oxopiperidine-3-carboxylate

Cat. No.: B3022811
CAS No.: 101327-98-4
M. Wt: 171.19 g/mol
InChI Key: GFCZCYCTEGTOBA-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-oxopiperidine-3-carboxylate is a six-membered piperidine derivative featuring a ketone group at position 2 and a methyl ester at position 3. Its molecular formula is C₈H₁₃NO₃ (free ester form), with a molecular weight of 183.19 g/mol (calculated). The compound is likely synthesized via esterification of the corresponding carboxylic acid or through cyclization of appropriate precursors. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, owing to its structural flexibility and functional groups .

Properties

IUPAC Name

methyl 1-methyl-2-oxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-9-5-3-4-6(7(9)10)8(11)12-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCZCYCTEGTOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801253034
Record name Methyl 1-methyl-2-oxo-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101327-98-4
Record name Methyl 1-methyl-2-oxo-3-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101327-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-methyl-2-oxo-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-Methyl-2-oxopiperidine-3-carboxylate can be synthesized through the reaction of benzylamine with methyl acrylate under reflux conditions, followed by cyclization in the presence of sodium methoxide . This method involves the formation of N,N-bis(β-methoxycarbonylethyl)benzylamine, which then cyclizes to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Methyl-2-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted piperidine carboxylates, and other functionalized piperidine compounds .

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-Methyl-2-oxopiperidine-3-carboxylate has the molecular formula C8H13NO3C_8H_{13}NO_3 and features a piperidine ring substituted with a methyl group and a carbonyl group. Its structural characteristics enable it to participate in various chemical reactions, making it an important intermediate in synthetic chemistry.

Synthesis Applications

Organic Synthesis:
this compound is primarily used as a reagent in organic synthesis. It facilitates the formation of new carbon-carbon bonds and the construction of more complex molecular architectures. Its ability to act as a nucleophile allows it to engage in various reactions, including:

  • Alkylation Reactions: It can be used to introduce alkyl groups into molecules, enhancing their biological activity or altering their physical properties.
  • Cyclization Reactions: The compound can undergo cyclization to form more complex cyclic structures, which are often found in natural products and pharmaceuticals .

Pharmaceutical Applications

Intermediate in Drug Synthesis:
this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the production of piperidine derivatives that exhibit therapeutic properties, including:

  • Antidepressants: Compounds derived from piperidine structures have been linked to the treatment of depression and anxiety disorders.
  • Antipsychotics: Some derivatives are being explored for their potential antipsychotic effects .

Case Study: Synthesis of Paroxetine
One notable application is its use in synthesizing paroxetine, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. The synthesis involves multiple steps where this compound acts as a key building block, demonstrating its significance in pharmaceutical chemistry .

Research indicates that derivatives of this compound may exhibit various biological activities. These include:

  • Antimicrobial Properties: Some studies suggest that certain piperidine derivatives possess antimicrobial activity, making them potential candidates for developing new antibiotics.
  • Neuroprotective Effects: There is ongoing research into the neuroprotective properties of piperidine-based compounds, which could lead to new treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Methyl 1-Methyl-2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 1-Methyl-2-oxopyrrolidine-3-carboxylate

  • Structure : A five-membered pyrrolidine analog with identical functional groups (2-oxo, 3-methyl ester).
  • Molecular Formula: C₈H₁₃NO₃ (same as the piperidine derivative but with a smaller ring).
  • Key Differences :
    • Ring Strain : The pyrrolidine ring (5-membered) exhibits higher angular strain compared to the piperidine (6-membered), influencing reactivity and conformational flexibility .
    • Synthesis : Pyrrolidine derivatives often require milder cyclization conditions due to lower strain.
    • Applications : Used in peptide mimetics and as chiral auxiliaries, whereas piperidine analogs are more common in alkaloid synthesis .

Benzyl 4-aminopiperidine-1-carboxylate

  • Structure: A piperidine derivative with an amino group at position 4 and a benzyl ester.
  • Molecular Formula : C₁₃H₁₈N₂O₂ .
  • Key Differences: Reactivity: The amino group enhances nucleophilicity, making it suitable for coupling reactions, unlike the ketone-containing target compound. Safety: Limited toxicological data available, but basic amines often require stringent handling due to corrosivity .

3-Benzylpiperidine

  • Structure : A piperidine derivative with a benzyl substituent at position 3.
  • Molecular Formula : C₁₂H₁₇N .
  • Key Differences :
    • Functionality : Lacks the oxo and ester groups, reducing polarity and solubility in aqueous media.
    • Applications : Primarily used as a building block for ligands in catalysis .

Physicochemical and Analytical Comparison

Table 1: Key Properties of Methyl 1-Methyl-2-oxopiperidine-3-carboxylate and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (Polar Solvents)
This compound C₈H₁₃NO₃ 183.19 ~250 (estimated) Moderate (methanol, DMSO)
Methyl 1-Methyl-2-oxopyrrolidine-3-carboxylate C₈H₁₃NO₃ 183.19 ~230 (estimated) High (ethanol, acetone)
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 246.30 >300 Low (chloroform, DCM)

Analytical Techniques :

  • Gas Chromatography (GC) : Retention times and mass fragmentation (e.g., m/z 183 for the target compound) differentiate esters like methyl communic acid and sandaracopimaric acid .
  • X-ray Crystallography : Programs like SHELX and Mercury CSD enable structural elucidation, revealing distinct puckering conformations in piperidine vs. pyrrolidine rings .
  • NMR Spectroscopy: The ¹³C NMR of the piperidine derivative shows a carbonyl signal at ~205 ppm (C=O), absent in non-ketone analogs .

Biological Activity

Methyl 1-Methyl-2-oxopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological interactions, and relevant research findings, including data tables and case studies.

Structural Characteristics

This compound features a piperidine ring with a ketone and carboxylate functional group. Its molecular formula is C10_{10}H15_{15}NO3_3, with a molecular weight of 199.23 g/mol. The unique arrangement of these functional groups contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound can exhibit various pharmacological properties, particularly as enzyme inhibitors. Notably, derivatives of piperidine have been studied for their roles in inhibiting receptor tyrosine kinases such as c-Met, which is implicated in cancer progression .

Potential Pharmacological Applications

  • Enzyme Inhibition : this compound has shown potential as an inhibitor for various enzymes, particularly those involved in cancer pathways.
  • Receptor Binding : Interaction studies suggest that this compound can bind to specific receptors, making it a candidate for drug development .
  • Histone Deacetylase (HDAC) Activity : Some derivatives have demonstrated HDAC inhibitory activity, which is relevant for cancer therapy .

Inhibitory Activity Against c-Met Kinase

A study highlighted the inhibitory effects of compounds similar to this compound on c-Met kinase activity. The most potent analogs exhibited IC50_{50} values in the low nanomolar range, indicating strong inhibition .

Compound NameIC50_{50} (nM)Mechanism of Action
Compound A8.6c-Met inhibition
Compound B11.2c-Met inhibition
Compound C64.0c-Met inhibition

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies utilize computational methods to simulate interactions at the molecular level, providing insights into the compound's potential efficacy as a therapeutic agent .

Synthesis Methods

Various synthetic routes have been developed for this compound, allowing for modifications that could enhance its biological activity. These methods often involve coupling reactions and the use of reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Q & A

Q. What synthetic strategies are recommended for Methyl 1-Methyl-2-oxopiperidine-3-carboxylate, and how can regioselectivity be optimized?

Synthesis of this compound can leverage methods analogous to those for structurally related pyrrolidine and piperidine carboxylates. For example, diastereoselective approaches using chiral auxiliaries or catalysts can enhance regiocontrol. A key step involves protecting reactive functional groups (e.g., ketones or amines) to direct reactivity. Evidence from similar compounds suggests that reaction conditions (e.g., temperature, solvent polarity) significantly influence regioselectivity, as seen in the synthesis of methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates . Computational pre-screening of transition states (DFT calculations) may also predict regiochemical outcomes.

Q. How can spectroscopic techniques validate the purity and structure of this compound?

  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR can confirm the presence of the methyl ester (δ ~3.7 ppm for OCH3_3) and the 2-oxopiperidine ring (characteristic carbonyl signals at δ ~170-175 ppm).
  • IR : Stretching vibrations for C=O (ester: ~1740 cm1^{-1}; ketone: ~1680 cm1^{-1}) and N-H (if present) provide functional group verification.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass matching.
    Cross-referencing with databases like Cambridge Structural Database (CSD) ensures consistency with reported analogs .

Advanced Research Questions

Q. What computational approaches are effective for analyzing the conformational dynamics of the piperidine ring?

The Cremer-Pople puckering parameters (q, θ, φ) quantitatively describe ring non-planarity . For this compound:

  • Molecular Dynamics (MD) Simulations : Simulate ring puckering in solvent environments to assess flexibility.
  • Quantum Mechanics (QM) : Calculate energy barriers for ring inversion using methods like DFT (e.g., B3LYP/6-31G*).
  • Crystallographic Data : Compare experimental torsion angles (from X-ray structures) with computational predictions to validate models. Software like Mercury visualizes deviations from planarity.

Q. How can X-ray crystallography resolve discrepancies in reported molecular geometries of derivatives?

  • Data Collection : High-resolution (<1.0 Å) data minimizes refinement errors.
  • Refinement : Use SHELXL for small-molecule refinement, incorporating restraints for disordered regions.
  • Validation : Check for overfitting using Rfree_{\text{free}} and electron density maps (e.g., omit maps in Olex2).
  • Cross-Validation : Compare derived bond lengths/angles with quantum mechanical calculations to identify outliers.

Q. What experimental designs minimize racemization during enantioselective synthesis?

  • Low-Temperature Conditions : Reduce thermal energy to slow epimerization.
  • Chiral Catalysts : Use asymmetric catalysts (e.g., organocatalysts or metal-ligand complexes) to favor one enantiomer.
  • In Situ Monitoring : Circular Dichroism (CD) or chiral HPLC tracks enantiomeric excess (ee) during synthesis.
  • Protecting Groups : Sterically bulky groups (e.g., Boc or Fmoc) can shield reactive centers from racemization .

Q. How should researchers address contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature).
  • Dose-Response Curves : Use multiple concentrations to confirm activity trends.
  • Crystallographic Analysis : Resolve whether conformational changes (e.g., ring puckering) alter binding modes .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables .

Methodological Considerations

  • Safety Protocols : While not a commercial focus, lab handling requires PPE (gloves, goggles) and engineering controls (fume hoods) per safety guidelines .
  • Data Reproducibility : Archive raw spectral and crystallographic data (e.g., CIF files) for peer review .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-Methyl-2-oxopiperidine-3-carboxylate
Reactant of Route 2
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Methyl 1-Methyl-2-oxopiperidine-3-carboxylate

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